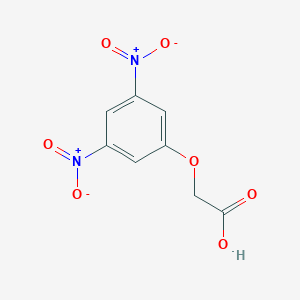
{3,5-Dinitrophenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3,5-Dinitrophenoxy}acetic acid (DNAA) is a synthetic compound that has been widely used in scientific research due to its ability to mimic the biological effects of plant hormones. DNAA is a member of the family of synthetic auxins, which are compounds that mimic the natural plant hormone indole-3-acetic acid (IAA). DNAA has been used in various applications, including plant growth regulation, herbicide development, and as a tool for studying plant physiology.
Wirkmechanismus
The mechanism of action of {3,5-Dinitrophenoxy}acetic acid is similar to that of natural plant hormones. It binds to specific receptors on the surface of plant cells, triggering a series of biochemical reactions that result in changes in gene expression and cell growth. {3,5-Dinitrophenoxy}acetic acid has been found to have a higher affinity for the auxin receptor than other synthetic auxins, making it a useful tool for studying the role of auxins in plant growth and development.
Biochemical and Physiological Effects:
{3,5-Dinitrophenoxy}acetic acid has been found to have a wide range of biochemical and physiological effects on plants. It has been shown to promote cell division and elongation, regulate root development, and induce the formation of adventitious roots. {3,5-Dinitrophenoxy}acetic acid has also been found to increase the synthesis of certain proteins and enzymes involved in plant growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using {3,5-Dinitrophenoxy}acetic acid in lab experiments is its ability to mimic the effects of natural plant hormones. This allows researchers to study the role of plant hormones in various physiological processes without the need for complex plant growth systems. However, one limitation of using {3,5-Dinitrophenoxy}acetic acid is its potential toxicity to plants at high concentrations. Careful dosing and experimental design are required to ensure that the effects observed are due to the compound itself and not its toxicity.
Zukünftige Richtungen
There are several potential future directions for research on {3,5-Dinitrophenoxy}acetic acid. One area of interest is the development of new synthetic auxins with improved selectivity and efficacy. Another area of interest is the use of {3,5-Dinitrophenoxy}acetic acid in the development of new herbicides and plant growth regulators. Additionally, {3,5-Dinitrophenoxy}acetic acid could be used as a tool for studying the role of plant hormones in response to environmental stresses such as drought and temperature fluctuations.
Synthesemethoden
{3,5-Dinitrophenoxy}acetic acid can be synthesized through several methods, including the reaction of 3,5-dinitrophenol with chloroacetic acid in the presence of a base. This method yields {3,5-Dinitrophenoxy}acetic acid as a white crystalline solid with a melting point of 177-179°C.
Wissenschaftliche Forschungsanwendungen
{3,5-Dinitrophenoxy}acetic acid has been used extensively in scientific research as a tool to study plant growth and development. It has been found to regulate various physiological processes in plants, including cell division, elongation, and differentiation. {3,5-Dinitrophenoxy}acetic acid has also been used to study the mechanism of action of other plant hormones, such as auxins and cytokinins.
Eigenschaften
Produktname |
{3,5-Dinitrophenoxy}acetic acid |
|---|---|
Molekularformel |
C8H6N2O7 |
Molekulargewicht |
242.14 g/mol |
IUPAC-Name |
2-(3,5-dinitrophenoxy)acetic acid |
InChI |
InChI=1S/C8H6N2O7/c11-8(12)4-17-7-2-5(9(13)14)1-6(3-7)10(15)16/h1-3H,4H2,(H,11,12) |
InChI-Schlüssel |
CSEMUAZJBOOLFQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OCC(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OCC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)
![1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)

![Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B263348.png)



![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)




![3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B263368.png)